Cas no 2229296-04-0 (3,3-Difluoro-2-(6-methylpyridin-3-yl)propan-1-amine)

3,3-Difluoro-2-(6-methylpyridin-3-yl)propan-1-amine 化学的及び物理的性質
名前と識別子
-
- 2229296-04-0
- 3,3-difluoro-2-(6-methylpyridin-3-yl)propan-1-amine
- EN300-1969891
- 3,3-Difluoro-2-(6-methylpyridin-3-yl)propan-1-amine
-
- インチ: 1S/C9H12F2N2/c1-6-2-3-7(5-13-6)8(4-12)9(10)11/h2-3,5,8-9H,4,12H2,1H3
- InChIKey: MJAOBADBWGLNHG-UHFFFAOYSA-N
- ほほえんだ: FC(C(CN)C1C=NC(C)=CC=1)F
計算された属性
- せいみつぶんしりょう: 186.09685472g/mol
- どういたいしつりょう: 186.09685472g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 13
- 回転可能化学結合数: 3
- 複雑さ: 153
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.2
- トポロジー分子極性表面積: 38.9Ų
3,3-Difluoro-2-(6-methylpyridin-3-yl)propan-1-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1969891-0.5g |
3,3-difluoro-2-(6-methylpyridin-3-yl)propan-1-amine |
2229296-04-0 | 0.5g |
$1399.0 | 2023-09-16 | ||
Enamine | EN300-1969891-1.0g |
3,3-difluoro-2-(6-methylpyridin-3-yl)propan-1-amine |
2229296-04-0 | 1g |
$1458.0 | 2023-06-01 | ||
Enamine | EN300-1969891-2.5g |
3,3-difluoro-2-(6-methylpyridin-3-yl)propan-1-amine |
2229296-04-0 | 2.5g |
$2856.0 | 2023-09-16 | ||
Enamine | EN300-1969891-10.0g |
3,3-difluoro-2-(6-methylpyridin-3-yl)propan-1-amine |
2229296-04-0 | 10g |
$6266.0 | 2023-06-01 | ||
Enamine | EN300-1969891-0.05g |
3,3-difluoro-2-(6-methylpyridin-3-yl)propan-1-amine |
2229296-04-0 | 0.05g |
$1224.0 | 2023-09-16 | ||
Enamine | EN300-1969891-0.25g |
3,3-difluoro-2-(6-methylpyridin-3-yl)propan-1-amine |
2229296-04-0 | 0.25g |
$1341.0 | 2023-09-16 | ||
Enamine | EN300-1969891-5.0g |
3,3-difluoro-2-(6-methylpyridin-3-yl)propan-1-amine |
2229296-04-0 | 5g |
$4226.0 | 2023-06-01 | ||
Enamine | EN300-1969891-1g |
3,3-difluoro-2-(6-methylpyridin-3-yl)propan-1-amine |
2229296-04-0 | 1g |
$1458.0 | 2023-09-16 | ||
Enamine | EN300-1969891-10g |
3,3-difluoro-2-(6-methylpyridin-3-yl)propan-1-amine |
2229296-04-0 | 10g |
$6266.0 | 2023-09-16 | ||
Enamine | EN300-1969891-0.1g |
3,3-difluoro-2-(6-methylpyridin-3-yl)propan-1-amine |
2229296-04-0 | 0.1g |
$1283.0 | 2023-09-16 |
3,3-Difluoro-2-(6-methylpyridin-3-yl)propan-1-amine 関連文献
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Martina Pepicelli,Tom Verwijlen,Theo A. Tervoort,Jan Vermant Soft Matter, 2017,13, 5977-5990
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Joshua D. McGraw,Nicholas M. Jago,Kari Dalnoki-Veress Soft Matter, 2011,7, 7832-7838
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Wolfgang Schrader,Saroj K. Panda,Klaus J. Brockmann,Thorsten Benter Analyst, 2008,133, 867-869
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M. Rodrigues,L. Russo,E. Aguiló,L. Rodríguez,I. Ott,L. Pérez-García RSC Adv., 2016,6, 2202-2209
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5. Back matter
-
Aihong Xi,Geoffrey D. Bothun Analyst, 2014,139, 973-981
-
Bingxin Liu,Yue Wang,Mingxiao Deng,Jianhua Lü,Cuiyan Tong,Changli Lü RSC Adv., 2014,4, 57245-57249
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Uday S. Annapure RSC Adv., 2016,6, 99774-99780
-
9. Book reviews
-
Youngae Jung,Yun Gyong Ahn,Ho Kyoung Kim,Byeong Cheol Moon,A Yeong Lee,Do Hyun Ryu Analyst, 2011,136, 4222-4231
3,3-Difluoro-2-(6-methylpyridin-3-yl)propan-1-amineに関する追加情報
Introduction to 3,3-Difluoro-2-(6-methylpyridin-3-yl)propan-1-amine (CAS No: 2229296-04-0)
3,3-Difluoro-2-(6-methylpyridin-3-yl)propan-1-amine (CAS No: 2229296-04-0) is a fluorinated amine derivative featuring a unique structural motif that has garnered significant attention in the field of medicinal chemistry and drug discovery. The compound combines a fluorinated aliphatic chain with a pyridine ring, making it a promising candidate for further exploration in the development of novel therapeutic agents. Its molecular structure, characterized by the presence of two fluorine atoms and a tertiary amine group, imparts distinct physicochemical properties that may enhance its bioactivity and pharmacokinetic profile.
The significance of fluorinated compounds in medicinal chemistry cannot be overstated. Fluorine atoms, when incorporated into drug molecules, can modulate various properties such as metabolic stability, lipophilicity, and binding affinity. In particular, the introduction of fluorine at the α-carbon position in amine derivatives has been shown to improve metabolic resistance against enzymatic degradation. This feature is particularly relevant in the context of 3,3-Difluoro-2-(6-methylpyridin-3-yl)propan-1-amine, which may exhibit enhanced bioavailability compared to its non-fluorinated counterparts.
The pyridine ring present in this compound serves as a versatile pharmacophore, commonly found in many biologically active molecules. Pyridine derivatives are known for their ability to interact with biological targets such as enzymes and receptors due to their aromaticity and electron-rich nature. The specific substitution pattern in 3,3-Difluoro-2-(6-methylpyridin-3-yl)propan-1-amine, particularly the methyl group at the 6-position and the amine linkage at the 3-position, further fine-tunes its interaction with potential biological targets. This structural arrangement may facilitate optimal binding affinity and selectivity.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding modes of such compounds with high precision. Studies have suggested that the fluorinated aliphatic chain and the pyridine moiety in 3,3-Difluoro-2-(6-methylpyridin-3-yl)propan-1-amine could interact favorably with hydrophobic pockets or charged residues in protein targets. This has opened up avenues for designing molecules with improved efficacy against various diseases.
In the realm of drug discovery, fluorinated amine derivatives like 3,3-Difluoro-2-(6-methylpyridin-3-yl)propan-1-amine are being explored for their potential applications in treating neurological disorders, cancer, and infectious diseases. For instance, fluorinated amines have been shown to enhance blood-brain barrier penetration, which is crucial for developing treatments for central nervous system disorders. The unique structural features of this compound make it an attractive scaffold for further derivatization to achieve desired pharmacological properties.
The synthesis of 3,3-Difluoro-2-(6-methylpyridin-3-yl)propan-1-amine involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Advanced synthetic methodologies, such as transition metal-catalyzed cross-coupling reactions and fluorochemical transformations, have been employed to construct the desired molecular framework efficiently. The use of these modern techniques not only improves synthetic efficiency but also allows for greater structural diversity during lead optimization.
Evaluation of the pharmacological potential of 3,3-Difluoro-2-(6-methylpyridin-3-ylopropanal)-1-ammonia hydrochloride (CAS No: 2229296) has been conducted through both in vitro and in vivo studies. Preliminary data suggest that this compound exhibits promising activity against certain enzymatic targets relevant to inflammation and cell proliferation. These findings align with the growing interest in developing small molecule inhibitors based on fluorinated amine scaffolds.
The role of structure-based drug design has been instrumental in understanding the interactions between fluorinated amine derivatives like CAS No 2229296 and biological macromolecules. High-resolution crystal structures of protein targets have provided insights into how fluorine atoms modulate binding affinity through steric hindrance or electronic effects. Such knowledge is critical for designing next-generation drugs with improved therapeutic profiles.
As research continues to uncover new therapeutic applications for fluorinated compounds, CAS No 2229296 holds promise as a versatile building block for medicinal chemists. Its unique combination of structural features makes it an excellent candidate for further exploration in drug discovery programs targeting a wide range of diseases.
The future directions for studying CAS No 2229296 include exploring its potential as an intermediate in synthesizing more complex molecules with tailored biological activities. Additionally, investigating its interactions with various biological targets using cutting-edge biophysical techniques will provide deeper insights into its mechanism of action.
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